molecular formula C15H8N2O2 B15096053 4-(2,3-Dioxoindolin-5-yl)benzonitrile

4-(2,3-Dioxoindolin-5-yl)benzonitrile

Cat. No.: B15096053
M. Wt: 248.24 g/mol
InChI Key: WSTKXOBIOIHHBR-UHFFFAOYSA-N
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Description

4-(2,3-Dioxoindolin-5-yl)benzonitrile is an organic compound with the molecular formula C15H8N2O2 and a molecular weight of 248.241 g/mol . This compound is characterized by the presence of an indole moiety fused with a benzonitrile group, making it a significant molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dioxoindolin-5-yl)benzonitrile typically involves the reaction of isatin derivatives with benzonitrile under specific conditions. One common method includes the use of a condensation reaction where isatin reacts with benzonitrile in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of benzonitrile derivatives, including this compound, often employs green chemistry approaches. For instance, the use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods not only improve the yield but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dioxoindolin-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, primary amines, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dioxoindolin-5-yl)benzonitrile is unique due to its specific combination of an indole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

4-(2,3-dioxo-1H-indol-5-yl)benzonitrile

InChI

InChI=1S/C15H8N2O2/c16-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19)

InChI Key

WSTKXOBIOIHHBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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